![molecular formula C14H16INO2 B14607639 Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- CAS No. 58343-52-5](/img/structure/B14607639.png)
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexanamine group attached to a benzodioxole ring substituted with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- typically involves the condensation of cyclohexanamine with an aldehyde or ketone derivative of 6-iodo-1,3-benzodioxole. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom on the benzodioxole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanamine, N-(1,3-benzodioxol-5-ylmethylene)-
- Cyclohexanamine, N-(6-chloro-1,3-benzodioxol-5-ylmethylene)-
- Cyclohexanamine, N-(6-bromo-1,3-benzodioxol-5-ylmethylene)-
Uniqueness
Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro and bromo analogs. The iodine atom can participate in specific substitution reactions and may influence the compound’s biological activity.
Eigenschaften
CAS-Nummer |
58343-52-5 |
|---|---|
Molekularformel |
C14H16INO2 |
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
N-cyclohexyl-1-(6-iodo-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C14H16INO2/c15-12-7-14-13(17-9-18-14)6-10(12)8-16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2 |
InChI-Schlüssel |
YHNPMOSBOYJODU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=CC2=CC3=C(C=C2I)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


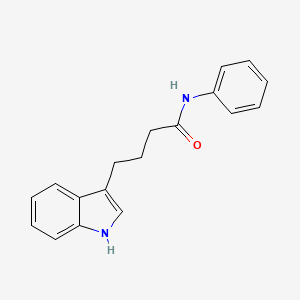

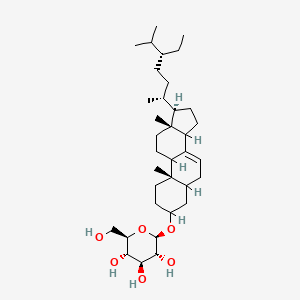
![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
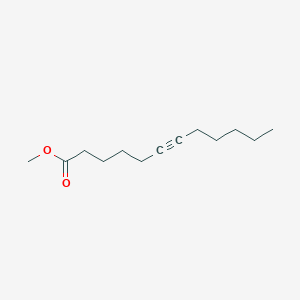
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
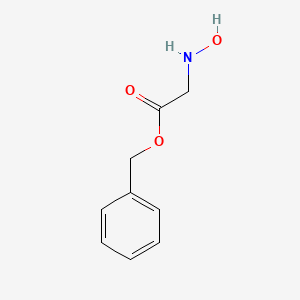
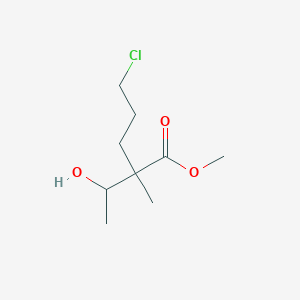

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)
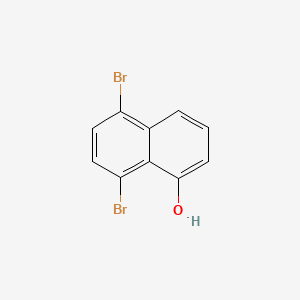
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
